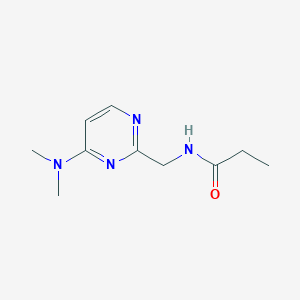

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide

Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)propionamide is a synthetic small molecule characterized by a pyrimidine core substituted with a dimethylamino group at the 4-position and a propionamide-linked methyl group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-4-10(15)12-7-8-11-6-5-9(13-8)14(2)3/h5-6H,4,7H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJXHGGNVUTEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=NC=CC(=N1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide typically involves the reaction of 4-(dimethylamino)pyrimidine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide with structurally related compounds, focusing on molecular features, physicochemical properties, and biological activity.

HM-1 (N-((4-((4-((4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)phenyl)sulfonyl)propionamide)

- Structural Differences: HM-1 incorporates a thienopyrimidine core, piperidine ring, and sulfonamide group, unlike the simpler pyrimidine and propionamide structure of the target compound.

- Functional Impact: The sulfonamide prodrug strategy in HM-1 improves aqueous solubility and reduces hERG inhibition compared to its parent compound K-5a2.

- Biological Activity : HM-1 exhibits anti-HIV activity and reduced CYP enzyme induction, whereas the target compound’s activity remains uncharacterized in the evidence .

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)

- Core Structure : Replaces the pyrimidine ring with a piperidine scaffold.

- Substituents: Methoxymethyl and phenyl groups introduce steric bulk and lipophilicity, contrasting with the target compound’s polar dimethylamino-pyrimidine core.

- Applications : Used as a pharmaceutical intermediate, but its pharmacological profile is distinct due to the absence of heteroaromatic DNA/RNA binding motifs .

2,2-Dimethyl-N-(4-Pyridinyl)propanamide (CAS 70298-89-4)

- Key Differences : Features a pyridine ring instead of pyrimidine and a dimethylpropionamide group.

- Physicochemical Properties : Higher melting point (170°C) due to crystalline packing of the pyridine ring. The target compound’s pyrimidine core may offer better π-π stacking in biological targets.

- Applications: Used in organic synthesis but lacks the dimethylamino group critical for charge interactions in the target compound .

Osimertinib Impurity 15 (Dimer)

- Structure : A dimeric propionamide with two linked pyrimidine-aryl amine units.

- Molecular Weight : 944.53 g/mol (vs. ~235 g/mol for the target compound).

- Implications: The dimer’s size and complexity likely reduce bioavailability compared to the monomeric target compound, though it may exhibit unique binding modes .

N-((4-(Dimethylamino)-6-Methylpyrimidin-2-yl)methyl)-2-Phenoxypropanamide

- Modifications: A 6-methyl group on the pyrimidine and a phenoxy-propanamide chain.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Solubility and Bioavailability : Compounds like HM-1 with sulfonamide or prodrug modifications exhibit enhanced solubility, whereas the target compound may require formulation optimization for delivery .

- Target Selectivity: The dimethylamino-pyrimidine core in the target compound could favor interactions with ATP-binding pockets in kinases, unlike piperidine- or pyridine-based analogs .

- Metabolic Stability : Propionamide derivatives generally show resistance to hydrolysis compared to esters or lactones (e.g., compounds in ), but dimeric structures () may face metabolic challenges .

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrimidine ring substituted with a dimethylamino group and a propionamide moiety, contributing to its unique chemical properties. Its molecular formula is C₁₁H₁₄N₄O, with a molecular weight of 218.25 g/mol. The presence of the dimethylamino group enhances its reactivity and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O |

| Molecular Weight | 218.25 g/mol |

| Structural Features | Pyrimidine ring, propionamide |

Biological Activities

Research indicates that N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide exhibits several biological activities:

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. It may inhibit specific kinases involved in cancer cell proliferation, although detailed IC50 values need further exploration.

- Anti-inflammatory Properties : Studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Enzyme Interaction : N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide has been used as a biochemical probe to study enzyme interactions, particularly with phosphoinositide-3-kinases (PI3Ks), which are crucial in cell signaling and survival .

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may affect kinase activity or interact with DNA to influence gene expression. The exact pathways remain to be fully elucidated but are under active investigation.

Case Studies and Research Findings

Several studies have highlighted the biological potential of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide:

- Inhibition Studies : A study demonstrated that modifications in the structure of similar compounds significantly affected their inhibitory potency against specific kinases. This suggests that subtle changes in structure can lead to enhanced biological activity .

- Metabolic Stability : Research focused on improving the metabolic stability of pyrimidine derivatives indicated that introducing an amide bond could enhance stability while maintaining biological activity.

- Comparative Analysis : The compound was compared with other pyrimidine derivatives, revealing unique properties that allow it to interact with various molecular targets more effectively than its counterparts .

Summary of Findings

The following table summarizes key findings related to the biological activity of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Potential inhibition of cancer cell proliferation |

| Anti-inflammatory Effects | Modulation of inflammatory pathways |

| Enzyme Interaction | Biochemical probe for studying enzyme interactions |

| Metabolic Stability | Improved stability through structural modifications |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide to maximize yield and purity?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 3-halo-propionyl chloride (e.g., propionyl chloride) with the corresponding amine precursor (e.g., (4-(dimethylamino)pyrimidin-2-yl)methylamine) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) is typically used as a base to neutralize HCl byproducts. Purification via basic silica gel chromatography (MeOH/DCM with 1% NH₄OH) improves purity .

- Key Parameters :

- Molar ratio: 1.2 equiv propionyl chloride to 1.0 equiv amine.

- Reaction time: 2–3 hours.

- Yield: ~42% after purification .

Q. How can researchers validate the structural integrity of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide?

- Analytical Workflow :

¹H/¹³C NMR : Confirm the presence of characteristic peaks, such as the dimethylamino group (δ ~2.2–2.3 ppm, singlet), propionamide methylene (δ ~2.4–2.5 ppm), and pyrimidine protons (δ ~8.3–8.4 ppm) .

HRMS : Verify the molecular ion peak ([M+H]⁺) with <1 ppm mass accuracy. For example, a calculated [M+H]⁺ of 502.2930 should match experimental data .

TLC Monitoring : Use silica plates with DCM/MeOH (9:1) to track reaction progress .

Q. What stability considerations are critical for storing this compound?

- Storage Guidelines :

- Temperature: –20°C in inert gas (argon/nitrogen).

- Solvent: DMSO or ethanol (EtOH) for long-term stability.

- Avoid exposure to moisture and light to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How does the dimethylamino substituent on the pyrimidine ring influence bioactivity and pharmacokinetics?

- Structure-Activity Relationship (SAR) :

- The dimethylamino group enhances solubility via protonation under physiological pH and may improve target binding (e.g., kinase inhibition). Compare analogs lacking this group to assess changes in IC₅₀ values.

- Example : In EGFR inhibitors like AZ5104, similar pyrimidine-based structures show enhanced cellular permeability and reduced hERG channel binding when dimethylamino groups are present .

- Experimental Design :

- Synthesize analogs with varying substituents (e.g., methoxy, trifluoromethyl) and test in kinase inhibition assays .

Q. How can researchers address contradictory solubility data in different solvent systems?

- Resolution Strategy :

Prodrug Approach : Modify the propionamide to a sulfonamide prodrug (e.g., HM-1 in ) to enhance aqueous solubility.

Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays.

pH-Dependent Studies : Measure solubility at pH 1–8 to identify optimal conditions for bioavailability .

Q. What methodologies resolve discrepancies in biological assay results (e.g., conflicting IC₅₀ values)?

- Troubleshooting Steps :

Purity Verification : Re-purify the compound via preparative HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.

Assay Reproducibility : Standardize assay conditions (e.g., ATP concentration in kinase assays) across labs.

CYP Inhibition Screening : Test for off-target effects using CYP3A4/CYP2D6 enzymes to identify metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.